2-amino-2-(3,4-dimethoxyphenyl)propanamide
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Overview
Description
2-amino-2-(3,4-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol This compound is characterized by the presence of an amino group and a dimethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)propanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where 3,4-dimethoxybenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-2-(3,4-dimethoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3,4-dimethoxyphenyl)ethanamide
- 2-amino-2-(3,4-dimethoxyphenyl)butanamide
- 2-amino-2-(3,4-dimethoxyphenyl)pentanamide
Uniqueness
2-amino-2-(3,4-dimethoxyphenyl)propanamide is unique due to its specific structural features, such as the presence of both amino and dimethoxyphenyl groups.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O3/c1-11(13,10(12)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,13H2,1-3H3,(H2,12,14) |
InChI Key |
BOMKFTUKYZAHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)(C(=O)N)N |
Origin of Product |
United States |
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